
R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes. The compound exhibits high oral bioavailability and low plasma protein binding, making it a promising candidate for further development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of the pyrrolidine and piperidine rings, followed by their functionalization with difluoro groups and the methanone moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves the inhibition of DPP-IV, an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon release. This leads to improved glucose homeostasis and better control of blood sugar levels in patients with type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A similar compound with a different chemical structure but similar mechanism of action.
Saxagliptin: Another DPP-IV inhibitor with distinct pharmacokinetic properties.
Uniqueness
R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride stands out due to its high selectivity and potency as a DPP-IV inhibitor. Its unique chemical structure allows for better oral bioavailability and lower plasma protein binding compared to other similar compounds. These properties make it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C10H17ClF2N2O |
|---|---|
Molecular Weight |
254.70 g/mol |
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2R)-piperidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H16F2N2O.ClH/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8;/h8,13H,1-7H2;1H/t8-;/m1./s1 |
InChI Key |
XLOOPWAQUNIBGH-DDWIOCJRSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)N2CCC(C2)(F)F.Cl |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole](/img/structure/B15089908.png)

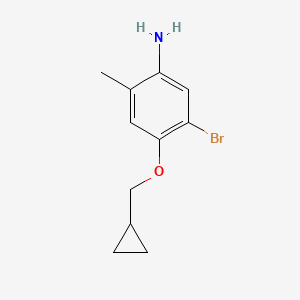
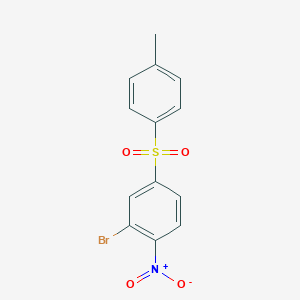
![Isoquinolinium, 2,2'-[(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis-, dichloride](/img/structure/B15089932.png)
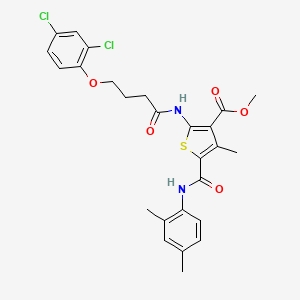
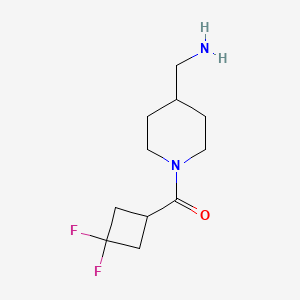
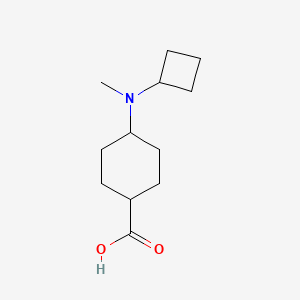

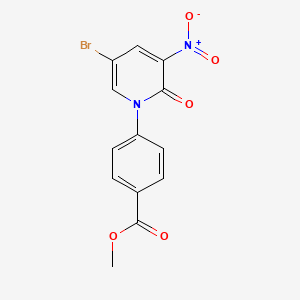


![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)
